![molecular formula C8H8F2O2 B2678043 (3,6-Difluoro-2-methoxyphenyl)methanol CAS No. 1261746-67-1](/img/structure/B2678043.png)
(3,6-Difluoro-2-methoxyphenyl)methanol
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Overview
Description
“(3,6-Difluoro-2-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O2 . Its IUPAC name is “(3,6-difluoro-2-methoxyphenyl)methanol” and it has an Inchi Code of 1S/C8H8F2O2/c1-12-8-5 (4-11)6 (9)2-3-7 (8)10/h2-3,11H,4H2,1H3 .
Molecular Structure Analysis
The molecular structure of “(3,6-Difluoro-2-methoxyphenyl)methanol” is defined by its molecular formula, C8H8F2O2 . The Inchi Code provides a textual representation of the molecule’s structure .Scientific Research Applications
Direct Methanol Fuel Cells (DMFCs)
Methanol is a key component in the development of Direct Methanol Fuel Cells (DMFCs), offering an alternative to traditional combustion engines. The primary challenge in DMFC technology is methanol crossover, where methanol permeates from the anode to the cathode, reducing the fuel cell's efficiency. Research efforts are directed towards developing methanol-impermeable polymer electrolytes to mitigate this issue (Heinzel & Barragán, 1999).
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier, enabling high purity hydrogen production through various thermochemical conversion processes. The development of efficient catalysts and reactor technologies is crucial for optimizing hydrogen production. Copper-based catalysts are favored for their high activity, although challenges such as deactivation and stability remain. Innovative reactor designs like porous copper fiber sintered-felt and monolith structures enhance performance by maximizing catalyst surface area and minimizing pressure drops (García et al., 2021).
Methanol Reforming and Catalyst Development
The reforming of methanol to produce hydrogen involves several processes, including decomposition, partial oxidation, and steam reforming. Cu-based catalysts are extensively studied for their efficiency in these reactions. Research focuses on understanding the kinetic, compositional, and morphological characteristics of these catalysts, as well as the surface reaction mechanisms and schemes for methanol reforming (Yong et al., 2013).
Methanol as a Chemical Marker in Insulating Oil
Methanol has been identified as a useful chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, resulting from thermal ageing tests with oil-immersed insulating papers, enables the monitoring of cellulosic insulation degradation. This application demonstrates methanol's role beyond fuel or solvent, contributing to the maintenance and longevity of power transmission equipment (Jalbert et al., 2019).
Methanol in Organic Solar Cells
Methanol is utilized in the fabrication and processing of organic solar cells, particularly in the creation of polymer/fullerene blends. Its role in the solution processing of active layers for organic photovoltaics highlights methanol's versatility in applications beyond traditional fuel or chemical feedstock domains (Pivrikas et al., 2007).
Mechanism of Action
The mechanism of action of “(3,6-Difluoro-2-methoxyphenyl)methanol” is not well-documented in the literature. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used.
Safety and Hazards
properties
IUPAC Name |
(3,6-difluoro-2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJCMFKRXLTFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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